molecular formula C20H13NO2S B8716427 1-Amino-5-(phenylthio)anthracene-9,10-dione CAS No. 41008-13-3

1-Amino-5-(phenylthio)anthracene-9,10-dione

Cat. No.: B8716427
CAS No.: 41008-13-3
M. Wt: 331.4 g/mol
InChI Key: XIRMKOCIWUOAOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Amino-5-(phenylthio)anthracene-9,10-dione is a compound belonging to the anthraquinone family Anthraquinones are known for their diverse biological activities and applications in various fields, including medicine, chemistry, and industry

Preparation Methods

The synthesis of 1-Amino-5-(phenylthio)anthracene-9,10-dione typically involves multiple steps. One common method starts with the reaction of 1,4-dichloro-2,3-dihydro-5,8-dihydroxyanthracene-9,10-dione with a series of alkylamines to yield the corresponding 1,4-bis(alkylamino)-5,8-dichloroanthracene-9,10-dione. This intermediate is then reacted with thiophenol to introduce the phenylsulfanyl group, resulting in the formation of this compound .

Chemical Reactions Analysis

1-Amino-5-(phenylthio)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

    Substitution: The amino and phenylsulfanyl groups can participate in substitution reactions, allowing for further functionalization of the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-Amino-5-(phenylthio)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. For example, its derivatives inhibit monoamine oxidase enzymes by binding to the active site and preventing the oxidation of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters, which may have therapeutic effects in conditions like depression and neurodegenerative diseases .

Comparison with Similar Compounds

1-Amino-5-(phenylthio)anthracene-9,10-dione can be compared with other anthraquinone derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

41008-13-3

Molecular Formula

C20H13NO2S

Molecular Weight

331.4 g/mol

IUPAC Name

1-amino-5-phenylsulfanylanthracene-9,10-dione

InChI

InChI=1S/C20H13NO2S/c21-15-10-4-8-13-17(15)19(22)14-9-5-11-16(18(14)20(13)23)24-12-6-2-1-3-7-12/h1-11H,21H2

InChI Key

XIRMKOCIWUOAOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)N

Origin of Product

United States

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